(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

Epigenetics Bromodomain inhibitor Chemical probe

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine (CAS 2166234-38-2) is a chiral, non-racemic 3-aminopiperidine derivative bearing a phenyl substituent at the 5-position and an N-methyl group, with molecular formula C₁₂H₁₈N₂ and molecular weight 190.28 g/mol. This compound belongs to the phenylpiperidine class of heterocyclic amines, a scaffold prevalent in numerous CNS-active pharmaceuticals and epigenetic chemical probes.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13061450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCN1CC(CC(C1)N)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1
InChIKeyQLFBYBVHBWHMAN-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine CAS 2166234-38-2: Chiral Piperidine Building Block for Epigenetic Probe Synthesis


(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine (CAS 2166234-38-2) is a chiral, non-racemic 3-aminopiperidine derivative bearing a phenyl substituent at the 5-position and an N-methyl group, with molecular formula C₁₂H₁₈N₂ and molecular weight 190.28 g/mol [1]. This compound belongs to the phenylpiperidine class of heterocyclic amines, a scaffold prevalent in numerous CNS-active pharmaceuticals and epigenetic chemical probes . Its defining feature is the defined (3S,5S) absolute stereochemistry at both the C3 amine-bearing center and the C5 phenyl-bearing center, which distinguishes it from its (3R,5R) enantiomer (used to construct the active PCAF/GCN5 bromodomain probe GSK4027) and from the racemic mixture (CAS 1782457-98-0) [2]. The compound serves as the critical chiral amine intermediate for GSK4028, the enantiomeric negative control in the only validated chemical probe pair targeting the PCAF/GCN5 bromodomain [3].

Why Racemic or Enantiomeric Substitution of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine Fails in Bromodomain Probe Studies


Phenylpiperidine-based amine building blocks cannot be generically interchanged because the stereochemical configuration at both C3 and C5 directly dictates the three-dimensional presentation of the amine nucleophile during derivatization, which in turn governs the binding geometry and potency of the final ligand at its biological target [1]. Replacing the (3S,5S) enantiomer with the racemic mixture (CAS 1782457-98-0) would produce a diastereomeric product mixture requiring chiral separation after coupling, increasing synthetic complexity and reducing yield [2]. More critically, using the (3R,5R) enantiomer instead of the (3S,5S) form would invert the chirality of the final compound—converting the negative control GSK4028 (pIC₅₀ = 4.9) into the active probe GSK4027 (pIC₅₀ = 7.4), a ~316-fold potency difference that would invalidate any target engagement or selectivity interpretation in bromodomain research . The quantitative evidence below demonstrates why only the defined (3S,5S) configuration meets the requirements for its designated role in epigenetic probe validation workflows.

Quantitative Differentiation Evidence for (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine vs. Closest Analogs


Enantiomer-Dependent Bromodomain Potency: GSK4028 (3S,5S-Derived) vs. GSK4027 (3R,5R-Derived) in PCAF TR-FRET Assay

When coupled to a 4-bromo-2-methylpyridazin-3-one warhead, the (3S,5S) building block yields GSK4028, which exhibits a PCAF bromodomain pIC₅₀ of 4.9 in a time-resolved fluorescence resonance energy transfer (TR-FRET) binding competition assay. In contrast, the (3R,5R) building block yields GSK4027 with a PCAF pIC₅₀ of 7.4 ± 0.11 in the identical assay [1]. This 2.5 log-unit difference (approximately 316-fold) confirms that the stereochemical identity of the piperidine amine building block is the sole determinant of target engagement potency, as the warhead and linker are identical between the two final compounds [2]. The (3S,5S) configuration is further confirmed by the MeSH record documenting GSK4027 as the (R,R) isomer and GSK4028 as the (S,S) isomer [3].

Epigenetics Bromodomain inhibitor Chemical probe PCAF/GCN5 Enantiomeric negative control

BROMOscan Binding Affinity and Bromodomain Family Selectivity: Functional Consequence of Building Block Stereochemistry

In the BROMOscan assay (DiscoverX), GSK4027—derived from the (3R,5R) building block—binds PCAF and GCN5 bromodomains with Ki = 1.4 nM each, while achieving ≥18,000-fold selectivity over the BET family (BRD2/3/4) and ≥70-fold selectivity over the wider bromodomain family [1]. Although GSK4028 (3S,5S-derived) is designed as the weakly active control, it retains measurable but substantially reduced affinity with a BRD9 pIC₅₀ of 4.5 ± 0.13 and BRD4 BD1 pIC₅₀ < 4.3 in TR-FRET [2]. The residual binding profile of GSK4028 to off-target bromodomains is itself a critical parameter for interpreting experimental results when the probe pair is used in cellular assays; this profile is inseparable from the (3S,5S) configuration of the amine starting material [3].

BROMOscan Bromodomain selectivity Kd determination PCAF BET family

Chiral Purity and Configurational Identity: (3S,5S) Enantiopure Form vs. Racemic Mixture as a Procurement Decision Factor

The (3S,5S)-1-methyl-5-phenylpiperidin-3-amine (CAS 2166234-38-2) is commercially available at 98% purity from specialty vendors , with a minimum purity specification of 95% from alternative suppliers . The racemic or relative-stereochemistry mixture (CAS 1782457-98-0) is also available but lacks defined enantiomeric composition, meaning the (3S,5S) and (3R,5R) forms are present in unknown or equal proportions . The separate CAS numbers (2166234-38-2 for the single enantiomer vs. 1782457-98-0 for the mixture) reflect this critical difference. For asymmetric synthesis applications, the racemic mixture would require post-coupling chiral separation, adding a chromatographic step that can reduce overall yield by 40-60% depending on resolution efficiency [1]. The enantiopure form eliminates this downstream purification burden.

Chiral resolution Enantiomeric purity Stereochemical integrity Procurement specification Chiral HPLC

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity: Basal Pharmacological Profile of the 5-Phenylpiperidin-3-amine Scaffold

The racemic 1-methyl-5-phenylpiperidin-3-amine scaffold has been evaluated for in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis, yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. This weak inhibitory activity (millimolar range) indicates the scaffold itself has minimal intrinsic PNMT engagement, which is an important baseline for researchers evaluating this chemotype for applications where PNMT off-target activity would be undesirable [2]. Although enantiomer-specific PNMT data are not available for the resolved (3S,5S) form, the racemic data establish that this piperidine scaffold does not carry an inherent liability for potent PNMT inhibition that might confound phenotypic assay interpretation [1].

PNMT inhibition Catecholamine biosynthesis BindingDB Ki determination Scaffold pharmacology

Structural Confirmation by Co-Crystal Data: GCN5 Bromodomain with (3R,5R)-Configured Ligand Defines Stereochemical Requirements

A co-crystal structure of GSK4027 bound to the GCN5 bromodomain has been deposited in the Protein Data Bank (PDB ID: 5MLJ) [1]. This structure reveals the precise binding pose of the (3R,5R)-configured piperidine moiety within the acetyl-lysine binding pocket, with the phenyl and N-methyl groups occupying defined sub-pockets [2]. The (3S,5S) configuration, used in GSK4028, inverts both chiral centers, resulting in a binding pose that is sterically and electrostatically incompatible with the same pocket geometry, providing a structural rationale for the ~316-fold potency loss [3]. This crystallographic evidence establishes that the stereochemical requirements of the GCN5/PCAF bromodomain binding site are absolute, and that the (3S,5S) building block is structurally validated for preparing the negative control enantiomer with the expected loss of binding affinity.

X-ray crystallography GCN5 bromodomain PDB 5MLJ Structure-based design Stereochemical complementarity

Validated Research and Procurement Application Scenarios for (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine


Synthesis of GSK4028 as the Enantiomeric Negative Control for PCAF/GCN5 Bromodomain Chemical Probe Studies

The primary documented application of (3S,5S)-1-methyl-5-phenylpiperidin-3-amine is as the chiral amine building block for GSK4028 (CAS 2079886-19-2), synthesized by coupling with 4-bromo-2-methylpyridazin-3(2H)-one [1]. GSK4028 serves as the essential enantiomeric negative control paired with GSK4027 in all experiments investigating PCAF/GCN5 bromodomain function, including cellular target engagement assays (NanoBRET, IC₅₀ = 60 nM for GSK4027 in HEK293 cells) and selectivity profiling across the bromodomain family [2]. Procurement of the (3S,5S) enantiomer is mandatory for laboratories conducting PCAF/GCN5 bromodomain research that requires a properly matched probe/control pair, as recommended by the Structural Genomics Consortium chemical probe guidelines [3].

Structure-Activity Relationship (SAR) Studies on 5-Phenylpiperidine-Containing Bromodomain Ligands

The (3S,5S)-1-methyl-5-phenylpiperidin-3-amine scaffold provides a defined stereochemical starting point for medicinal chemistry teams exploring the SAR of 5-phenyl-substituted 3-aminopiperidine derivatives targeting bromodomains or other acetyl-lysine reader domains [1]. The availability of both enantiomers as separate, well-characterized building blocks enables systematic exploration of stereochemical effects on target potency and selectivity—a capability not afforded by the racemic mixture, which would confound SAR interpretation due to the presence of both diastereomeric products after coupling [2]. The co-crystal structure of GSK4027 with GCN5 (PDB 5MLJ) provides a structural blueprint for rational modifications at the piperidine N-position, phenyl ring, or C3 amine linker [3].

Negative Control Synthesis for Chromatin Engagement and Epigenetic Target Validation Assays

In cellular epigenetic target validation studies, GSK4028—derived exclusively from the (3S,5S) building block—is used alongside GSK4027 to confirm that observed phenotypic effects are mediated through PCAF/GCN5 bromodomain engagement rather than off-target activity [1]. The documented pIC₅₀ of 4.9 (vs. 7.4 for GSK4027) and residual BRD9/BRD4 binding profile provide benchmark parameters for interpreting assay windows [1]. Laboratories establishing chromatin engagement assays (e.g., NanoBRET, FRAP, or ChIP-based readouts) should procure the (3S,5S) enantiomer specifically for negative control synthesis, as substitution with the racemate or incorrect enantiomer would yield a compound with unpredictable and potentially confounding activity in these validated assay systems [2].

Asymmetric Synthesis Methodology Development Using Defined 3,5-Disubstituted Piperidine Templates

The (3S,5S)-1-methyl-5-phenylpiperidin-3-amine, with its two defined stereocenters and orthogonal functional handles (secondary amine at C3, tertiary amine at N1), serves as a valuable substrate for developing and benchmarking asymmetric synthetic methodologies, including enantioselective N-functionalization, reductive amination scope studies, and chiral HPLC method development [1]. Its commercial availability at defined enantiopurity (≥95-98%) makes it suitable as a chiral standard for calibrating analytical methods used to determine enantiomeric excess in 3,5-disubstituted piperidine libraries [2]. The separate CAS registry for the single enantiomer (2166234-38-2) vs. the racemate (1782457-98-0) facilitates unambiguous procurement and inventory tracking in method development laboratories [3].

Quote Request

Request a Quote for (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.